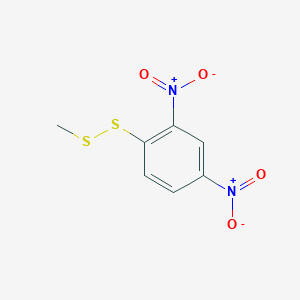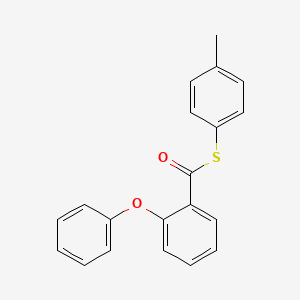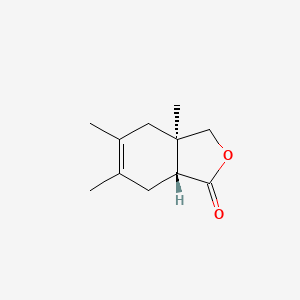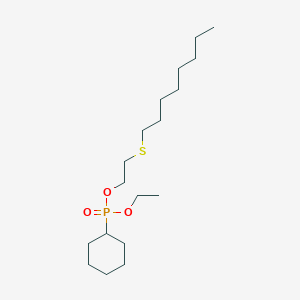
1-(Methyldisulfanyl)-2,4-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methyldisulfanyl)-2,4-dinitrobenzene is an organic compound characterized by the presence of a methyldisulfanyl group and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methyldisulfanyl)-2,4-dinitrobenzene typically involves the nitration of a disulfanyl-substituted benzene derivative. One common method includes the following steps:
Nitration: The starting material, 1-(Methyldisulfanyl)benzene, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the benzene ring.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(Methyldisulfanyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The methyldisulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracetic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracetic acid, and other oxidizing agents are commonly used under mild to moderate temperature conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are used under controlled pressure and temperature.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base or catalyst to facilitate the substitution reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted benzene derivatives with various functional groups.
Scientific Research Applications
1-(Methyldisulfanyl)-2,4-dinitrobenzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Methyldisulfanyl)-2,4-dinitrobenzene involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to the presence of the methyldisulfanyl and nitro groups, which can undergo redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Methyldisulfanyl)-1-methylsulfanylpropane
- 1-(Methyldisulfanyl)prop-1-ene
- 1-(Propyltrisulfanyl)propane
Uniqueness
1-(Methyldisulfanyl)-2,4-dinitrobenzene is unique due to the presence of both methyldisulfanyl and nitro groups on the benzene ring
Properties
CAS No. |
61337-18-6 |
|---|---|
Molecular Formula |
C7H6N2O4S2 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
1-(methyldisulfanyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C7H6N2O4S2/c1-14-15-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3 |
InChI Key |
DGZRWIPJYVKMHE-UHFFFAOYSA-N |
Canonical SMILES |
CSSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Methanesulfonyl)-3-(methylsulfanyl)propane-1-sulfonyl]-4-methylpiperazine](/img/structure/B14567834.png)


![4-(Aminomethyl)-5-[(methanesulfinyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14567867.png)

![9-Methyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14567886.png)


![Ethyl {[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}acetate](/img/structure/B14567904.png)
![1,1'-[(2-Methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14567906.png)

![Ethyl 6-[(naphthalene-2-sulfonyl)amino]hexanoate](/img/structure/B14567919.png)

![2-Ethyl-6-[(hydroxyimino)(phenyl)methyl]phenyl acetate](/img/structure/B14567928.png)
